molecular formula C15H23N3O3S B2497699 N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1396769-85-9

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Cat. No.: B2497699
CAS No.: 1396769-85-9
M. Wt: 325.43
InChI Key: BRBLYPOJHDFUDA-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.43. The purity is usually 95%.
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Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-15(21,10-22-4)9-16-13(19)14(20)17-11-5-7-12(8-6-11)18(2)3/h5-8,21H,9-10H2,1-4H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBLYPOJHDFUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described by its molecular formula and key functional groups. The compound features:

  • Dimethylamino group : Affects solubility and biological activity.
  • Hydroxy group : Potentially involved in hydrogen bonding interactions.
  • Methylthio group : May influence metabolic pathways and toxicity profiles.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related oxalamides demonstrated IC50 values in the low micromolar range against breast (MCF7) and lung (A549) cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds containing the dimethylamino and methylthio moieties are known to exhibit varying degrees of antibacterial and antifungal activities. Preliminary screening has shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic processes.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may play a role. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases like Alzheimer's . The binding affinity and inhibition kinetics are crucial parameters that require further investigation.

Understanding the mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent. Potential mechanisms include:

  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting the normal cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Compounds may increase oxidative stress in target cells, leading to cell death.
  • Enzyme Interaction : Binding to active sites of enzymes such as AChE or others involved in metabolic pathways.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 µM.
    CompoundCell LineIC50 (µM)
    AMCF710
    BA5498
    CHeLa12
  • Antimicrobial Testing : In antimicrobial assays, compounds were tested against several bacterial strains, showing inhibition zones ranging from 15 mm to 25 mm.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus20
    Escherichia coli18
    Pseudomonas aeruginosa15

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